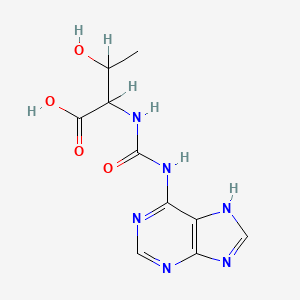
N-(Purin-6-ylcarbamoyl)threonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Purin-6-ylcarbamoyl)threonine, also known as this compound, is a useful research compound. Its molecular formula is C10H12N6O4 and its molecular weight is 280.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Molecular Biology and Biochemistry
Role in tRNA Functionality
N-(Purin-6-ylcarbamoyl)threonine is essential for the proper functioning of tRNA molecules that decode codons starting with adenine (ANN). It is located at position 37 of the anticodon loop, where it enhances codon–anticodon pairing and prevents frameshifting during protein synthesis. The presence of this modification stabilizes the tRNA structure and improves translation accuracy by facilitating base stacking interactions with adjacent nucleotides .
Biosynthesis Studies
Research has demonstrated that the biosynthesis of this compound involves several proteins, including YgjD, YrdC, YeaZ, and YjeE in Escherichia coli. These proteins are necessary for the conversion of threonine and bicarbonate into the modified nucleoside through a series of ATP-dependent reactions . Studies have shown that the incorporation of radioactive threonine into tRNA can be measured to understand the biosynthetic pathways involved .
Therapeutic Applications
Potential Anti-inflammatory Activity
Recent studies have explored the synthesis of derivatives of purine compounds, including this compound, for their potential anti-inflammatory properties. Certain derivatives have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs), which could provide safer alternatives to traditional NSAIDs by minimizing side effects such as gastric ulceration . The structural similarity of these compounds to adenosine suggests they may interact with adenosine receptors, potentially leading to therapeutic benefits in inflammatory conditions .
Cancer Research
The hypermodified nucleoside has been investigated for its role in cancer biology. Modifications in tRNA can affect protein synthesis rates and fidelity, which are critical factors in cancer cell proliferation. Understanding how this compound influences these processes may lead to novel cancer treatment strategies that target tRNA modifications .
Case Studies and Research Findings
属性
CAS 编号 |
33422-66-1 |
|---|---|
分子式 |
C10H12N6O4 |
分子量 |
280.24 g/mol |
IUPAC 名称 |
3-hydroxy-2-(7H-purin-6-ylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C10H12N6O4/c1-4(17)5(9(18)19)15-10(20)16-8-6-7(12-2-11-6)13-3-14-8/h2-5,17H,1H3,(H,18,19)(H3,11,12,13,14,15,16,20) |
InChI 键 |
LRLURXLUACWPAF-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)O)NC(=O)NC1=NC=NC2=C1NC=N2)O |
规范 SMILES |
CC(C(C(=O)O)NC(=O)NC1=NC=NC2=C1NC=N2)O |
同义词 |
N(6)-(N-threonylcarbonyl)adenine N-(purin-6-ylcarbamoyl)threonine N-(purin-6-ylcarbamoyl)threonine, (D)-isomer N-(purin-6-ylcarbamoyl)threonine, monopotassium salt, (L)-isomer N-(purin-6-ylcarbamoyl)threonine, monorubidium salt, tetrahydrate, (L)-isomer N-(purin-6-ylcarbamoyl)threonine, rubidium salt, (L)-isomer TC(6)ADE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















